N-(2-cyanophenyl)-4-(phenylsulfonyl)butanamide
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Description
N-(2-cyanophenyl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The reactivity of N-monosubstituted-3-(phenylsulfonyl)propanamides, which share structural similarities with N-(2-cyanophenyl)-4-(phenylsulfonyl)butanamide, has been utilized in the synthesis of various organic compounds. For instance, these compounds have been used to generate dianions that react with aldehydes and ketones to produce γ-hydroxy amides, leading to the synthesis of 5-alkyl-2(5H)-furanones. This method demonstrates a convenient route for the synthesis of optically active furanones from chiral propanamides (Tanaka, Wakita, Yoda, & Kaji, 1984).
Applications in Membrane Technology
In the field of desalination, novel polymers related to this compound, such as Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version, have been synthesized and used to create composite nanofiltration (NF) membranes. These membranes demonstrated significant water flux, salt rejection capabilities, and antifouling properties, making them potential candidates for water treatment technologies (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Catalysis and Environmental Applications
Research has also explored the use of cyanamide-derived catalysts for oxygen reduction reactions. These non-precious metal catalysts, developed using cyanamide in the preparation, have shown promising performance in fuel cell testing, highlighting their potential for sustainable energy applications (Chung, Johnston, Artyushkova, Ferrandon, Myers, & Zelenay, 2010).
Medicinal Chemistry and Biological Applications
Significant efforts have been made to synthesize and evaluate the biological activities of compounds structurally related to this compound. For example, studies have explored the synthesis of novel amide-based compounds for their antimicrobial, anticancer, and antileishmanial activities. These compounds exhibit promising results, indicating their potential as therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-13-14-7-4-5-10-16(14)19-17(20)11-6-12-23(21,22)15-8-2-1-3-9-15/h1-5,7-10H,6,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYNPDPCRGZWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.